molecular formula C11H11NO B13199391 3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile

3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile

Cat. No.: B13199391
M. Wt: 173.21 g/mol
InChI Key: LPDYHYAZWYZIFV-UHFFFAOYSA-N
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Description

3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile is an organic compound belonging to the oxirane family It is characterized by the presence of an oxirane ring, a nitrile group, and a methyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile typically involves the reaction of 3-methylphenylacetonitrile with an appropriate epoxidizing agent. One common method is the use of peracids, such as m-chloroperoxybenzoic acid, under controlled conditions to achieve the epoxidation of the nitrile compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Types of Reactions:

    Oxidation: The oxirane ring can undergo oxidation reactions, leading to the formation of diols or other oxidized products.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The oxirane ring is susceptible to nucleophilic attack, resulting in ring-opening reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile involves its reactivity due to the strained oxirane ring and the electrophilic nitrile group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and subsequent reactions. The nitrile group can participate in various transformations, including reduction and substitution, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

  • 3-Methyl-3-phenyl-oxiranecarbonitrile
  • 3-Methyl-3-(4-methylphenyl)oxirane-2-carbaldehyde
  • Methyl 3-(3-methylphenyl)oxirane-2-carboxylate

Comparison: 3-Methyl-3-(3-methylphenyl)oxirane-2-carbonitrile is unique due to the presence of both a methyl-substituted phenyl group and a nitrile group, which confer distinct reactivity patterns compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and applications .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-methyl-3-(3-methylphenyl)oxirane-2-carbonitrile

InChI

InChI=1S/C11H11NO/c1-8-4-3-5-9(6-8)11(2)10(7-12)13-11/h3-6,10H,1-2H3

InChI Key

LPDYHYAZWYZIFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(C(O2)C#N)C

Origin of Product

United States

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